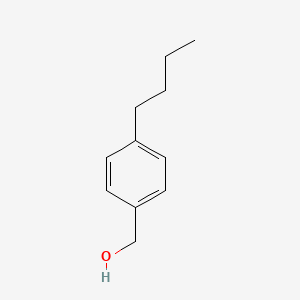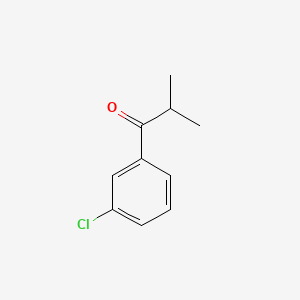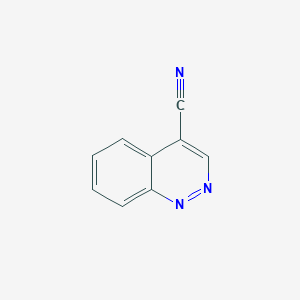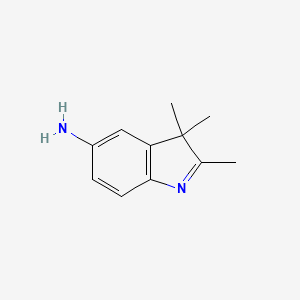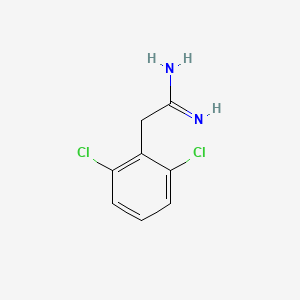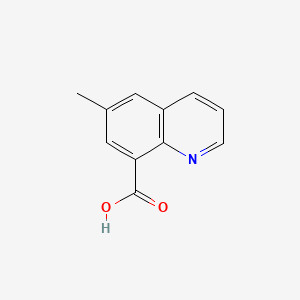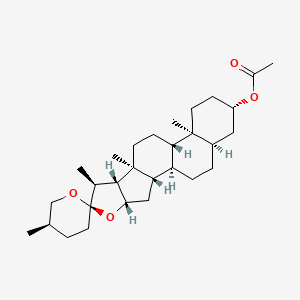
Smilagenin acetate
Descripción general
Descripción
Smilagenin acetate is a sapogenin derivative extracted from patent US20030004147A1. It increases the expression of acetylcholine m2 receptors and can be used for the research of dementia .
Synthesis Analysis
Smilagenin Transformation Products Under Lewis Acid Catalysis in Acetic Anhydride and Synthesis of 23-Acetyl-Spirostanols .Molecular Structure Analysis
The molecular formula of Smilagenin acetate is C29H46O4 . The molecular weight is 458.7 g/mol . The IUPAC name is [(1R,2S,4S,5’R,6R,7S,8R,9S,12S,13S,16S,18R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16-yl] acetate .Chemical Reactions Analysis
The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase .Physical And Chemical Properties Analysis
The physical and chemical properties of Smilagenin acetate include a molecular weight of 458.7 g/mol, a molecular formula of C29H46O4, and a XLogP3-AA of 7.1 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 2 .Aplicaciones Científicas De Investigación
1. Steroid Derivative Synthesis
- Summary of Application : Smilagenin acetate is used in the synthesis of steroid derivatives for drug discovery . The process involves the transformation of smilagenin into diastereomeric 23-acetyl-spirostanols .
- Methods of Application : The process involves acetolysis of smilagenin using boron trifluoride diethyl etherate in acetic anhydride, followed by treatment of the obtained epimeric epoxycholestene under basic hydrolysis . Higher regioselectivity is achieved in the presence of ZnCl2 in acetic anhydride .
- Results or Outcomes : The process results in the formation of two new diastereomeric 23-acetyl-spirostanols . The configuration at C-20, C-22, C-23, and C-25 for the new iso-type 23-acetyl-spirostanol was established by X-ray crystal analysis as 20R, 22R, 23S, and 25R .
2. Cholinesterase Inhibitory Activity
- Summary of Application : Smilagenin acetate has been found to display inhibitory action against acetylcholinesterase (AChE), an enzyme involved in the pathology of Alzheimer’s disease (AD) .
- Methods of Application : The ChE inhibitory potential of smilagenin was examined using ELISA microtiter assay .
- Results or Outcomes : Smilagenin displayed inhibitory action against AChE with an IC50 value of 43.29 ± 1.38 µg/mL . Molecular docking experiments showed that the orientation of smilagenin was mainly driven by the interactions with the peripheral anionic site (PAS) comprising residues of hAChE .
3. Neuroprotection in Parkinson’s Disease
- Summary of Application : Smilagenin acetate has been found to protect dopaminergic neurons in chronic models of Parkinson’s disease .
- Methods of Application : The neuroprotective effect of smilagenin was examined in a chronic model of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) conjuncted with probenecid mice .
- Results or Outcomes : Smilagenin significantly improved the locomotor ability of chronic MPTP/probenecid–lesioned mice. It increased the tyrosine hydroxylase (TH) positive and Nissl positive neuron number in the substantia nigra pars compacta (SNpc), augmented striatal DA and its metabolites concentration and elevated striatal dopamine transporter density (DAT) .
4. Cardiovascular Health
- Summary of Application : Acetate, such as that in smilagenin acetate, can reduce the risk of cardiovascular diseases by regulating central nervous system function, reducing cholesterol synthesis, and increasing fatty acid oxidation .
- Methods of Application : This is a theoretical application based on the known effects of acetate on the body .
- Results or Outcomes : Acetate can effectively lower blood pressure, improve heart function, and correct lipid metabolism disorders; thus, it influences the prevention and treatment of cardiovascular diseases .
5. Age-Related Extrapyramidal Disorders
- Summary of Application : Smilagenin has been found to reverse the degeneration of dopamine neurons and locomotor ability in aged rats . This suggests a possible role of smilagenin in the treatment of age-related extrapyramidal disorders .
- Methods of Application : The effect of smilagenin was examined in aged rats .
- Results or Outcomes : Smilagenin significantly elevated the dopamine receptor and dopamine transporter (DAT) density in aged rats . Furthermore, smilagenin enhances glial cell-derived neurotrophic factor (GDNF) release both in the striatum and midbrain .
6. Drug Discovery
- Summary of Application : Smilagenin acetate is used in the synthesis of steroid derivatives for drug discovery . The process involves the transformation of smilagenin into diastereomeric 23-acetyl-spirostanols .
- Methods of Application : The process involves acetolysis of smilagenin using boron trifluoride diethyl etherate in acetic anhydride, followed by treatment of the obtained epimeric epoxycholestene under basic hydrolysis . Higher regioselectivity is achieved in the presence of ZnCl2 in acetic anhydride .
- Results or Outcomes : The process results in the formation of two new diastereomeric 23-acetyl-spirostanols . The configuration at C-20, C-22, C-23, and C-25 for the new iso-type 23-acetyl-spirostanol was established by X-ray crystal analysis as 20R, 22R, 23S, and 25R .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-BSPYNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smilagenin acetate | |
CAS RN |
4947-75-5, 35319-91-6 | |
| Record name | Isosarsasapogenin, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN, ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



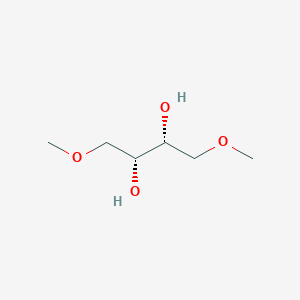
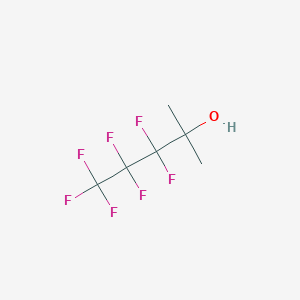
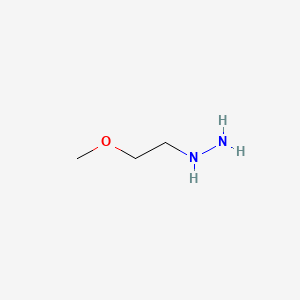
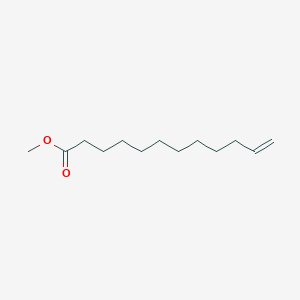
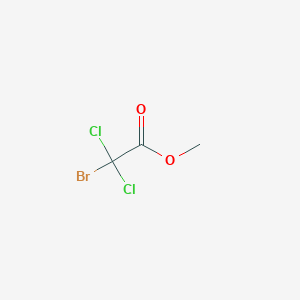
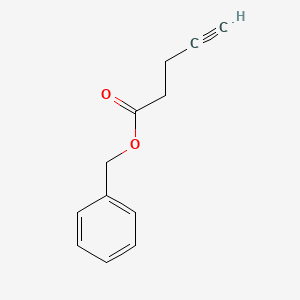
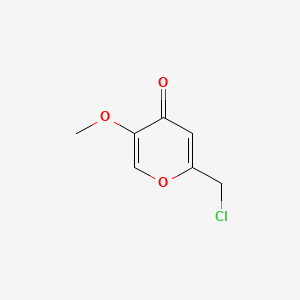
![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)
